An In-depth Technical Guide to 2-(n-Hexadecanoylamino)-4-nitrophenol: Properties, Synthesis, and Applications in Lysosomal Hydrolase Research
An In-depth Technical Guide to 2-(n-Hexadecanoylamino)-4-nitrophenol: Properties, Synthesis, and Applications in Lysosomal Hydrolase Research
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-(n-Hexadecanoylamino)-4-nitrophenol. This document is intended for researchers, scientists, and drug development professionals who are interested in the utility of this molecule as a chromogenic indicator in enzymatic assays, particularly in the context of lysosomal storage diseases.
Introduction
2-(n-Hexadecanoylamino)-4-nitrophenol is a long-chain fatty acid amide derivative of 2-amino-4-nitrophenol. Structurally, it is comprised of a polar nitrophenol head group attached to a nonpolar 16-carbon acyl chain (palmitoyl group). This amphipathic nature is central to its application in biochemical assays. While not a direct substrate for enzymes, 2-(n-hexadecanoylamino)-4-nitrophenol is the chromogenic product liberated from various synthetic substrates designed to measure the activity of specific lysosomal hydrolases. The release of this yellow-colored compound upon enzymatic cleavage of a substrate allows for the convenient spectrophotometric quantification of enzyme activity.
Derivatives of 2-(n-hexadecanoylamino)-4-nitrophenol are employed as artificial substrates for several lysosomal enzymes, including sphingomyelin phosphodiesterase, glucosylceramidase, and galactosylceramidase.[1] The functional significance of this lies in the diagnosis and research of lysosomal storage disorders, such as Niemann-Pick disease, where the deficiency of these enzymes leads to the accumulation of their respective lipid substrates.
Physicochemical Properties
Detailed experimental data for 2-(n-Hexadecanoylamino)-4-nitrophenol is not extensively published. However, its properties can be inferred from its structure and the known characteristics of its precursors, 2-amino-4-nitrophenol and hexadecanoic acid (palmitic acid).
| Property | Value/Description | Source/Rationale |
| Chemical Formula | C22H36N2O4 | [2] |
| Molecular Weight | 392.5 g/mol | [2] |
| CAS Number | 60301-87-3 | [2] |
| Appearance | Expected to be a pale yellow or off-white solid. | Based on the color of 2-amino-4-nitrophenol and the waxy nature of long-chain fatty amides. |
| Melting Point | Not definitively reported. Expected to be significantly higher than 2-amino-4-nitrophenol (143-145 °C) due to the long alkyl chain. | The related compound 2-N-Hexadecanoylamino-4-nitrophenylphosphorylcholine has a melting point of 188-190°C.[3][4] |
| Solubility | Expected to be poorly soluble in water and soluble in organic solvents such as DMSO, chloroform, ethanol, and methanol.[3] | The long hydrophobic hexadecanoyl tail dominates the molecule's solubility profile. |
| Storage Conditions | -20°C | [2] |
Synthesis of 2-(n-Hexadecanoylamino)-4-nitrophenol
The synthesis of 2-(n-Hexadecanoylamino)-4-nitrophenol is achieved through the acylation of 2-amino-4-nitrophenol with hexadecanoyl chloride (palmitoyl chloride). This is a standard nucleophilic acyl substitution reaction where the amino group of 2-amino-4-nitrophenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
The synthesis of the precursor, 2-amino-4-nitrophenol, is well-documented and typically involves the selective reduction of 2,4-dinitrophenol.[5]
Synthesis Workflow
Caption: Synthesis workflow for 2-(n-Hexadecanoylamino)-4-nitrophenol.
Experimental Protocol: Synthesis of 2-(n-Hexadecanoylamino)-4-nitrophenol
This protocol is based on analogous reactions for the synthesis of similar long-chain N-acyl compounds.
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 1 equivalent of 2-amino-4-nitrophenol in a suitable anhydrous solvent (e.g., pyridine or dichloromethane containing a non-nucleophilic base like triethylamine).
-
Addition of Acylating Agent: Slowly add 1.1 equivalents of hexadecanoyl chloride to the stirred solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic and Chromatographic Characterization
Predicted ¹H NMR Spectrum
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Aromatic Protons: The three protons on the nitrophenol ring are expected to appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm).
-
Amide Proton: A broad singlet corresponding to the -NH- proton is expected, with its chemical shift being dependent on solvent and concentration.
-
Alkyl Chain Protons:
-
The α-methylene protons (-CH₂-CO-) will appear as a triplet around δ 2.2-2.5 ppm.
-
The bulk of the methylene protons (-CH₂-)n will resonate as a broad multiplet around δ 1.2-1.6 ppm.
-
The terminal methyl protons (-CH₃) will be an upfield triplet around δ 0.8-0.9 ppm.
-
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The amide carbonyl carbon (-C=O) is expected to have a chemical shift in the range of δ 170-175 ppm.
-
Aromatic Carbons: The six carbons of the nitrophenol ring will appear in the δ 110-160 ppm region.
-
Alkyl Chain Carbons: The methylene carbons of the hexadecanoyl chain will have signals in the δ 20-40 ppm range, with the terminal methyl carbon appearing at around δ 14 ppm.
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS), 2-(n-Hexadecanoylamino)-4-nitrophenol is expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ at m/z 393.5 or its deprotonated molecule [M-H]⁻ at m/z 391.5.
Applications in Lysosomal Hydrolase Assays
The primary application of 2-(n-Hexadecanoylamino)-4-nitrophenol is as a chromogenic reporter molecule in assays for various lysosomal hydrolases. In these assays, a synthetic substrate is used which consists of the 2-(n-Hexadecanoylamino)-4-nitrophenol moiety linked to a group that is recognized and cleaved by the enzyme of interest.
Principle of the Assay
Caption: Principle of the chromogenic assay for lysosomal hydrolases.
Experimental Protocol: Chromogenic Assay for Lysosomal Hydrolase Activity
This is a generalized protocol that can be adapted for specific enzymes.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer appropriate for the optimal pH of the target lysosomal hydrolase (typically acidic, e.g., citrate or acetate buffer).
-
Substrate Solution: Dissolve the synthetic substrate (e.g., 2-hexadecanoylamino-4-nitrophenyl-β-D-galactopyranoside) in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.
-
Stop Solution: Prepare an alkaline solution (e.g., 0.5 M sodium carbonate or glycine-NaOH buffer, pH 10.4) to terminate the reaction and develop the color of the nitrophenolate ion.
-
-
Enzyme Reaction:
-
Pipette the cell or tissue lysate containing the enzyme into a microplate well.
-
Add the substrate solution to initiate the reaction.
-
Incubate at 37°C for a defined period (e.g., 1-4 hours).
-
-
Termination and Color Development:
-
Add the stop solution to each well to terminate the reaction and raise the pH.
-
-
Measurement:
-
Measure the absorbance of the liberated 2-(n-Hexadecanoylamino)-4-nitrophenol at approximately 405 nm using a microplate reader.
-
-
Quantification:
-
Calculate the enzyme activity based on a standard curve prepared with known concentrations of 2-(n-Hexadecanoylamino)-4-nitrophenol.
-
Note on Interferences: Hemoglobin can interfere with the spectrophotometric measurement. A selective extraction of the 2-(n-Hexadecanoylamino)-4-nitrophenol into an organic solvent mixture (e.g., ethyl acetate/2-propanol) can be employed to circumvent this issue.[1]
Safety and Handling
-
2-amino-4-nitrophenol: May be harmful if swallowed or inhaled, and can cause skin and eye irritation.[3]
-
Hexadecanoyl chloride: Corrosive and reacts with water.
-
General Precautions: It is recommended to handle 2-(n-Hexadecanoylamino)-4-nitrophenol in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-(n-Hexadecanoylamino)-4-nitrophenol is a valuable chemical tool for researchers in the field of lysosomal biology and related diseases. Its role as a chromogenic reporter molecule in enzymatic assays provides a robust and convenient method for quantifying the activity of several key lysosomal hydrolases. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its effective use in research and development.
References
- Maret, A., Salvayre, R., Nègre, A., & Douste-Blazy, L. (1983). An improved method excluding hemoglobin interferences for lysosomal hydrolase assays using colorimetric synthetic substrates, 2-(N-hexadecanoylamino)-4-nitrophenol derivatives. Analytical Biochemistry, 130(2), 521-526.
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LookChem. (n.d.). 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrophenols. Retrieved from [Link]
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LookChem. (n.d.). 2-N-HEXADECANOYLAMINO-4-NITROPHENYLPHOSPHORYLCHOLINE. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-4-nitrophenol, 2TBDMS derivative. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]
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NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. Retrieved from [Link]
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NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). bmse000487 1-Hexadecanol at BMRB. Retrieved from [Link]
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PubMed. (n.d.). Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. Retrieved from [Link]
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ChemIQSoc. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]
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NOP - Sustainability in the organic chemistry lab course. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]
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Chemistry Stack Exchange. (2012). How can we synthesize para-nitrophenol. Retrieved from [Link]
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Mol-Instincts. (n.d.). 4-nitrophenol. Retrieved from [Link]
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Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]
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NIST. (n.d.). Phenol, 4-nitro-. Retrieved from [Link]
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